Celiprolol

Catalog No.
S523142
CAS No.
56980-93-9
M.F
C20H33N3O4
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celiprolol

CAS Number

56980-93-9

Product Name

Celiprolol

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea

Molecular Formula

C20H33N3O4

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)

InChI Key

JOATXPAWOHTVSZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C

solubility

Soluble in DMSO

Synonyms

Celiprolol, Celiprolol Hydrochloride, Celiprolol Monohydrochloride, Celiprolol, (+,-)-Isomer, Celiprolol, (R)-Isomer, Celiprolol, (S)-Isomer, Celiprolol, Monohydrochloride, (R)-Isomer, Celiprolol, Monohydrochloride, (S)-Isomer, Hydrochloride, Celiprolol, Monohydrochloride, Celiprolol, N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea, REV 5320A, REV-5320A, REV5320A, Selectol, ST 1396, ST-1396, ST1396

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C

The exact mass of the compound Celiprolol is 379.2471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

There is currently no cure for vEDS, but research has focused on managing symptoms and preventing complications. Celiprolol's potential benefit lies in its ability to lower blood pressure and heart rate, which are thought to contribute to the weakening of blood vessels in vEDS patients.

Limited Clinical Trials:

While some studies have explored the use of celiprolol for vEDS, the current body of research is limited. A key clinical trial, the BBEST trial conducted in 2010, involved a small group of 53 patients in Europe who received celiprolol treatment. The study showed some promise in terms of reducing blood vessel growth and improving clinical symptoms [Source: FIGHT vEDS, a patient advocacy group, discusses the BBEST trial here: ].

However, the results were not conclusive, and further research was needed. Another study published in 2019 reviewed the management and outcomes of vEDS patients at a single center in France. This study, while showing a longer lifespan for vEDS patients treated there, did not definitively isolate the role of celiprolol in these outcomes [Source: FIGHT vEDS discusses the limitations of the 2019 study here: ].

FDA Rejection and Future Research:

In 2019, the U.S. Food and Drug Administration (FDA) rejected a New Drug Application for celiprolol as a treatment for vEDS. The FDA cited the need for a larger and more robust clinical trial to demonstrate the drug's effectiveness. This decision highlights the ongoing need for further research into vEDS treatments [Source: FIGHT vEDS discusses the FDA rejection here: ].

Celiprolol is a medication classified as a beta-blocker, specifically a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity and weak alpha-2 receptor antagonism. This unique pharmacologic profile allows celiprolol to effectively manage conditions such as hypertension and effort-induced angina pectoris. It was patented in 1973 and approved for medical use in 1982, primarily used in Europe and not widely available in the United States .

The chemical formula of celiprolol is C20_{20}H33_{33}N3_3O4_4, with a molar mass of approximately 379.501 g/mol. Its structure includes a benzene ring, which is crucial for its interaction with adrenergic receptors, contributing to its pharmacodynamic properties .

Celecoxib's mechanism of action revolves around its ability to selectively inhibit COX-2. COX-2 is an enzyme responsible for producing prostaglandins, inflammatory mediators that contribute to pain and inflammation. By blocking COX-2, Celecoxib reduces prostaglandin production, thereby lessening pain and inflammation [].

Primarily related to its metabolism and pharmacokinetics. The drug exhibits minimal metabolism, with only about 1-3% being metabolized in the liver through first-pass metabolism. The majority of the drug is excreted unchanged via urine and feces, highlighting its stability within the body .

In terms of chemical synthesis, celiprolol can be synthesized through various methods that involve hydrolysis, acetylation, reduction, and acylation processes . The specific reactions include:

  • Hydrolysis of chlorinated precursors.
  • Acetylation of phenolic groups.
  • Reduction of nitro groups to amines.
  • Acylation to form the final urea structure.

The synthesis of celiprolol involves multiple steps that can vary slightly depending on the specific method employed. A common synthesis route includes:

  • Starting Material Preparation: Utilizing appropriate chlorinated compounds as starting materials.
  • Hydrolysis: Converting chlorinated precursors to their corresponding alcohols.
  • Acetylation: Introducing acetyl groups to enhance the pharmacological profile.
  • Reduction: Reducing nitro groups to amines, which are essential for receptor binding.
  • Acylation: Finalizing the structure through acylation processes to form the urea linkages characteristic of celiprolol.

These steps yield celiprolol hydrochloride, which is the active pharmaceutical ingredient used in clinical settings .

Celiprolol interacts with various medications, which can affect its bioavailability and efficacy. Notable interactions include:

  • Food: The presence of food can significantly reduce the absorption of celiprolol; it is recommended to take the medication on an empty stomach.
  • Diuretics: Co-administration with diuretics like chlorthalidone may alter blood pressure responses.
  • Other Beta-blockers: Concurrent use with other beta-blockers can lead to additive effects on heart rate and blood pressure .

Adverse reactions observed in clinical trials include headache, sleepiness, and cold sensations, indicating that while generally well-tolerated, some patients may experience discomfort .

Celiprolol shares similarities with other beta-blockers but is unique due to its partial beta-2 agonist activity. Here are some comparable compounds:

CompoundTypeUnique Features
PropranololNon-selective beta-blockerNon-selective action on both beta receptors
AtenololSelective beta-1 antagonistLacks partial agonist activity at beta-2
AcebutololSelective beta-1 antagonistHas both antagonist and agonist properties
BisoprololSelective beta-1 antagonistPrimarily used for heart failure management

Celiprolol's ability to act as both an antagonist at beta-1 receptors and a partial agonist at beta-2 receptors distinguishes it from these compounds, potentially offering unique therapeutic benefits in specific patient populations .

Multi-Step Synthesis from 4-Chloronitrobenzene

The most efficient laboratory-to-plant route to Celiprolol begins with 4-chloronitrobenzene and proceeds through eight high-yield operations (Scheme 1). Key stepwise data are summarised below.

StepTransformation (reagent, conditions)Isolated yield %Reference
1Hydrolytic replacement of chlorine with hydroxyl (15% aqueous sodium hydroxide, 140 °C, 0.3 megapascal, 10 hours) followed by solvent-free acetylation with acetic anhydride90.5 [1]
2Catalytic hydrogenation of the nitro group to amine (5% palladium on activated carbon, hydrogen 0.5 megapascal, 65 °C, 6.5 hours)92.0 [1]
3Formation of the N,N-diethylurea using diethyl carbamoyl chloride in acetone with sodium hydrogencarbonate (≤ 30 °C then reflux, 17 hours)90.8 [1]
4Solvent-free Fries rearrangement promoted by anhydrous aluminium chloride / sodium chloride (3 : 3 : 1, 140 °C, 3 hours)84.7 [1]
5Williamson ether synthesis with two equivalents of epichlorohydrin, sodium hydroxide and catalytic dimethyl sulfoxide (50 °C, 12 hours)82.3 [1]
6Regio-selective epoxide ring-opening with tert-butylamine in refluxing ethanol (8 hours)92.3 (reaction) / 76.0 (isolated base) [1]
7Conversion of Celiprolol base to Celiprolol hydrochloride by introduction of anhydrous hydrogen chloride into acetone81.3 [1]

The sequence delivers an overall 39.1% yield of Celiprolol hydrochloride calculated from the initial 4-chloronitrobenzene charge [1].

Hydrolysis and Functional Group Interconversions

Hydrolysis of 4-chloronitrobenzene is decisively rate-limited by mass transfer under alkaline pressure. Continuous mechanical agitation at 140 °C suppresses phase separation and limits hydrolysis time to ten hours, while the pressure of 0.3 megapascal avoids caustic loss through boiling [1].

The downstream functional group changes proceed sequentially on one aromatic platform:

  • Reduction: palladium-catalysed hydrogenation tolerates the phenolic acetate, avoiding deacetylation and affording 92% of 4-aminophenyl acetate [1].

  • Urea formation: diethyl carbamoyl chloride preferentially acylates the amine over the phenolic hydroxyl; keeping the temperature below thirty degrees Celsius during addition prevents O-acylation side products, securing a 90.8% yield [1].

  • Fries rearrangement optimisation: replacing hazardous nitrobenzene solvent with a molten aluminium chloride / sodium chloride eutectic converts the acetate to the required 3-acetyl-4-hydroxyphenyl urea cleanly; the salt matrix not only lowers viscosity but also avoids tar formation observed with aluminium chloride alone [1].

  • Etherification: the presence of trace dimethyl sulfoxide accelerates the O-alkylation. Complete conversion is achieved with as little as one millilitre, and the reaction time falls from twenty-four to twelve hours when five millilitres are used (Table 2) [1].

Dimethyl sulfoxide added (mL)Conversion after 24 hTime to completion (h)Reference
0Incomplete> 24 [1]
1Complete24 [1]
3Complete17.5 [1]
5Complete12 [1]
10Complete11 [1]
  • Epoxide ring-opening: solvent screening shows that ethanol maximises nucleophilic opening efficiency, delivering 92.3% yield versus 71.3% in water (Table 3) [1]. Ethanol also solubilises tert-butylamine and dissipates exotherm without introducing halide salts that complicate downstream purification.
Solvent (reflux, 8 h)Yield of Celiprolol base %Reference
Ethanol92.3 [1]
Acetone79.5 [1]
Dichloromethane75.2 [1]
Water71.3 [1]
Neat tert-butylamine68.9 [1]

Purification Strategies for Pharmaceutical-Grade Material

Crude Celiprolol base contains coloured impurities and minor epichlorohydrin adducts. Patent WO 2007 029155 discloses a robust crystallisation that converts the base into a monohydrate of > 99.5% chromatographic purity by slow cooling from ethyl acetate or related carboxylic acid esters; the ester solvents selectively dissolve non-polar by-products and deliver a free-flowing crystalline cake suitable for filtration and drying [2].

For the final hydrochloride, water-miscible solvents such as acetone or ethanol are preferred. Controlled seeding with Form I Celiprolol hydrochloride, followed by gradual introduction of anhydrous hydrogen chloride, precipitates uniformly sized crystals that filter and dry rapidly while retaining the required polymorphic form [3]. Maintaining the temperature below ambient during acid addition and limiting water content to less than five percent by mass prevents formation of the less stable Form II and ensures batch-to-batch reproducibility of particle morphology [3].

High-performance liquid chromatography represents the cornerstone analytical technique for celiprolol quantification across diverse matrices. Method development encompasses critical optimization of chromatographic parameters to achieve reliable separation, quantification, and validation performance [1] [2] [3].

Column Selection and Optimization

Reversed-phase chromatography utilizing octadecylsilane stationary phases constitutes the predominant approach for celiprolol analysis. The XBridge C18 column (150 mm × 3.0 mm inner diameter, 3.5 μm particle size) demonstrates superior performance at elevated temperatures (35°C), providing enhanced efficiency and reduced analysis time [2] [3]. Alternative configurations include conventional C18 phases with dimensions of 250 mm × 4.6 mm and 5 μm particle size, which offer extended retention and improved resolution for complex matrices [4] [5].

Silanol deactivation emerges as a critical consideration for basic compounds such as celiprolol. Deactivated reversed-phase supports eliminate the characteristic tailing associated with basic analytes, ensuring symmetric peak shapes and accurate quantification [6]. The selection of ultra-pure silica substrates with high surface area (440 m²/g) and appropriate carbon loading (20-24%) contributes to enhanced retention reproducibility and column longevity [7].

Mobile Phase Development

Mobile phase composition significantly influences retention behavior, selectivity, and peak symmetry. Isocratic elution systems demonstrate excellent performance for celiprolol quantification. The optimized mobile phase comprising acetonitrile and 10 millimolar ammonium acetate buffer (pH 10.5) in a 34:66 volume ratio provides baseline resolution with retention times of 6.3 minutes for celiprolol and 4.2 minutes for acebutolol internal standard [2] [3].

Alternative mobile phase systems employ acetonitrile-water combinations with triethylamine modification. The incorporation of 1.2% weight per volume triethylamine with pH adjustment to 3.0 using orthophosphoric acid effectively suppresses silanol interactions and improves peak symmetry [5] [8]. Buffer concentration optimization typically ranges from 10-50 millimolar to maintain adequate ionic strength while minimizing background interference.

Detection Systems and Optimization

Fluorescence detection provides superior sensitivity compared to ultraviolet absorption methods. Optimized fluorescence conditions utilize excitation wavelengths of 250 nanometers and emission detection at 482 nanometers, yielding detection limits of 1.0 nanogram per milliliter [2] [3]. Alternative fluorescence parameters employ excitation at 350 nanometers with emission monitoring at 450 nanometers for enhanced selectivity in biological matrices [1].

Ultraviolet detection at 232 nanometers represents a viable alternative for applications where fluorescence detection is unavailable. However, ultraviolet methods typically exhibit higher detection limits (5-10 nanograms per milliliter) compared to fluorescence approaches [5] [8]. The selection of detection wavelength requires consideration of matrix interference and analyte absorption characteristics.

Chromatographic Performance Parameters

ParameterMethod 1 (Fluorescence)Method 2 (UV Detection)Method 3 (Alternative)
ColumnXBridge C18 (150×3.0 mm, 3.5 μm)Reversed-phase C18Hypurity C8 (250×4.6 mm)
Mobile PhaseACN:10mM NH₄OAc pH 10.5 (34:66)ACN:H₂O:TEA (16:84:1.2%)MeOH:0.04M PO₄ pH 7.0 (35:65)
Flow Rate0.4 mL/min1.0 mL/min1.2 mL/min
DetectionFluorescence (250/482 nm)UV (232 nm)UV (225 nm)
Retention Time6.3 min (celiprolol)Variable9.52 min (celiprolol)
Temperature35°CAmbientAmbient

Enantiospecific Determination in Biological Matrices

Enantiospecific analysis of celiprolol represents a specialized analytical challenge requiring chiral recognition systems capable of differentiating stereoisomers. The pharmacological significance of enantiomeric differences necessitates robust methods for individual enantiomer quantification in complex biological matrices [1] [9] [10].

Chiral Stationary Phase Selection

Immobilized polysaccharide-based chiral stationary phases demonstrate exceptional performance for celiprolol enantiomer separation. The Chiralpak IC column, utilizing cellulose tris(3,5-dichlorophenyl carbamate) immobilized on spherical silica, provides baseline resolution of celiprolol enantiomers with resolution factors exceeding 2.5 [1]. This immobilized phase offers enhanced solvent compatibility compared to coated alternatives, enabling utilization of diverse mobile phase systems including tetrahydrofuran, ethyl acetate, and chloroform.

Alternative chiral selectors include cellulose tris(3,5-dimethylphenyl carbamate) and amylose-based derivatives. The cellulose tris(4-chloro-3-methylphenyl carbamate) phase demonstrates good enantioselectivity with optimal mobile phase conditions of n-hexane:1,2-dichloroethane:ethanol (77:21:2 volume ratio) [9] [11]. Beta-cyclodextrin and alpha-acid glycoprotein phases provide moderate enantioresolution but may require extended analysis times.

Mobile Phase Optimization for Chiral Separation

Normal-phase elution systems predominate in chiral celiprolol analysis. The optimized mobile phase consisting of n-hexane:ethanol:triethylamine (70:30:0.4% volume ratio) provides excellent enantiomer resolution with retention times of 20.44 minutes for S-(-)-celiprolol and 23.21 minutes for R-(+)-celiprolol [1]. Triethylamine addition (0.4% volume) proves essential for suppressing deleterious silanol effects and improving peak symmetry.

Ethanol concentration critically affects selectivity and retention. Higher ethanol ratios (>30%) dramatically increase retention times due to enhanced hydrogen bonding between celiprolol enantiomers and the chiral stationary phase [1]. Conversely, insufficient ethanol content results in poor peak shape and reduced resolution. The optimal ethanol concentration balances retention time, selectivity, and peak symmetry requirements.

Capillary Electrophoresis Enantioseparation

Capillary zone electrophoresis using sulfated beta-cyclodextrin as chiral selector offers rapid enantiomer separation. Optimized conditions employ 52 millimolar acetate buffer (pH 4.0) containing 3.0 millimolar sulfated beta-cyclodextrin at 19.5°C [12]. This system achieves baseline separation of celiprolol enantiomers in less than 10 minutes with excellent precision and linearity for pharmaceutical and biological applications.

The experimental design optimization involves systematic evaluation of buffer pH (3.5-5.0), buffer concentration (30-70 millimolar), chiral selector concentration (1.0-5.0 millimolar), and temperature (15-25°C). Response surface methodology enables identification of optimal conditions maximizing resolution while minimizing analysis time and current generation [12].

Biological Matrix Sample Preparation

Biological sample preparation for enantiospecific analysis requires careful consideration of extraction efficiency and stereochemical stability. Solid-phase extraction using C18 cartridges provides efficient cleanup for both plasma and urine matrices. The protocol involves sample conditioning with methanol and phosphate buffer (50 millimolar, pH 6.8), followed by selective elution with methanol [1].

Protein precipitation using acetonitrile effectively removes high molecular weight interferents while maintaining enantiomer integrity. The deproteinization procedure involves 1:3 sample-to-acetonitrile ratio, vortex mixing for 5 minutes, and centrifugation at 10,000 rpm for 10 minutes. The supernatant undergoes evaporation to dryness and reconstitution in appropriate mobile phase or buffer systems [1].

Chiral MethodStationary PhaseMobile PhaseResolutionAnalysis Time
HPLC-FluorescenceChiralpak ICn-hexane:EtOH:TEA (70:30:0.4)Rs = 2.5625 min
HPLC-UVCellulose tris-DMPn-hexane:DCE:EtOH (77:21:2)Good30 min
CE-UVSulfated β-CD52mM acetate pH 4.0Baseline<10 min
HPLC-FLα1-AGPPhosphate buffer systemsModerate20 min

Validation Parameters: Linearity, Sensitivity, and Precision

Method validation constitutes a fundamental requirement for analytical procedures intended for quantitative celiprolol determination. Validation parameters must demonstrate method suitability according to International Conference on Harmonization guidelines and regulatory requirements [13] [14] [15].

Linearity Assessment and Calibration Range

Linearity evaluation encompasses systematic assessment of method response proportionality across the intended analytical range. Calibration curves for celiprolol demonstrate excellent linearity over concentration ranges of 5-250 nanograms per milliliter for both enantiomers in biological matrices [1]. Linear regression analysis yields correlation coefficients (r) of 0.9998 for both S-(-)-celiprolol and R-(+)-celiprolol, indicating exceptional linearity performance.

Extended linearity ranges of 1.0-1000 nanograms per milliliter provide flexibility for diverse analytical applications, from trace quantification to high-concentration pharmaceutical analysis [2] [3]. The broader range accommodates pharmacokinetic studies where plasma concentrations may vary significantly following therapeutic administration. Calibration curve acceptance criteria require correlation coefficients exceeding 0.995 with back-calculated standard accuracies within ±15% (±20% at the lower limit of quantification) [16] [17].

Statistical evaluation of linearity employs analysis of variance and residual plot examination. The standard deviation of residuals (Sy/x) values of 3.25×10⁻³ and 3.85×10⁻³ for S-(-)-celiprolol and R-(+)-celiprolol respectively demonstrate minimal scatter around the regression line [1]. Lack-of-fit testing confirms linearity assumptions across the validated range.

Sensitivity Parameters and Detection Limits

Sensitivity determination involves systematic evaluation of limit of detection and limit of quantification parameters. The limit of detection, defined as the lowest concentration reliably distinguished from blank response, ranges from 1.0-2.5 nanograms per milliliter depending on matrix complexity [1] [18] [19]. Plasma matrices typically yield detection limits of 1.5 nanograms per milliliter, while urine analysis achieves 2.5 nanograms per milliliter due to increased matrix interference.

Limit of quantification determination employs signal-to-noise ratio assessment and precision-based approaches. The International Conference on Harmonization method utilizing LOQ = 10σ/S (where σ represents response standard deviation and S denotes calibration slope) provides systematic quantification limit determination [20] [14]. Practical limit of quantification values of 5 nanograms per milliliter enable quantification of therapeutic plasma concentrations following standard dosing regimens.

Alternative limit of quantification assessment employs precision-based criteria requiring coefficient of variation below 20% and accuracy within ±20% of nominal concentration [16] [21]. This approach ensures quantification reliability at low concentrations critical for pharmacokinetic and bioequivalence studies.

Precision and Accuracy Evaluation

Precision assessment encompasses both repeatability (intra-day) and intermediate precision (inter-day) evaluation across multiple concentration levels. Intra-day precision for plasma analysis demonstrates relative standard deviation values of 0.83-1.94% for S-(-)-celiprolol and 0.86-1.81% for R-(+)-celiprolol across the validation range [1]. These values substantially exceed International Conference on Harmonization requirements (<15% precision) indicating excellent method repeatability.

Inter-day precision evaluation involves analysis of quality control samples over multiple days with different analysts and instrument conditions. Inter-day precision values of 0.85-1.95% and 0.86-1.87% for S-(-)-celiprolol and R-(+)-celiprolol respectively demonstrate method robustness across analytical variables [1]. The minimal variation between intra-day and inter-day precision indicates excellent method consistency.

Accuracy assessment through recovery studies demonstrates mean recovery percentages of 95.6-101.8% across validation concentrations [1]. Accuracy expressed as percentage error ranges from -3.67% to +1.69% for S-(-)-celiprolol and -4.40% to +1.81% for R-(+)-celiprolol, well within regulatory acceptance criteria (±15%, ±20% at limit of quantification) [16] [17].

Validation ParameterPlasma MatrixUrine MatrixICH Criteria
Intra-day Precision (%RSD)0.83-1.94%0.70-1.50%<15%
Inter-day Precision (%RSD)0.85-1.95%0.68-1.99%<15%
Accuracy (% Error)-3.67 to +1.69%-1.07 to +1.27%±15% (±20% LLOQ)
Recovery (%)95.6-101.8%Not specified80-120%
LOD (ng/mL)1.52.5Method dependent
LOQ (ng/mL)5.05.0Method dependent
Linear Range5-250 ng/mL5-250 ng/mLApplication dependent
Correlation Coefficient0.99980.9998≥0.995

Robustness and System Suitability

Robustness evaluation examines method performance under deliberate variations in analytical conditions. Flow rate modifications (±20%), detection wavelength changes (±5 nanometers), and temperature variations (±5°C) demonstrate minimal impact on quantification accuracy [1]. Recovery percentages remain within 95-99% under varied conditions, confirming method robustness for routine analytical applications.

System suitability parameters ensure continued method performance during sample analysis. Critical parameters include retention time reproducibility (<2% relative standard deviation), peak area repeatability (<5% relative standard deviation), and resolution factors (>2.0 for critical pairs) [15] [22]. Tailing factors below 2.0 and theoretical plate counts exceeding 2000 indicate adequate chromatographic performance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

379.24710654 g/mol

Monoisotopic Mass

379.24710654 g/mol

Heavy Atom Count

27

LogP

1.92 (LogP)

Appearance

Solid powder

Melting Point

120-122

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DRB57K47QC

Related CAS

57470-78-7 (mono-hydrochloride)

Drug Indication

Celiprolol is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB08 - Celiprolol

Mechanism of Action

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

56980-93-9

Absorption Distribution and Excretion

Absorption of an oral dose is rapid and consistent but incomplete (55% for 200 mg dose and 74% for 400 mg dose) from the gastrointestinal tract. The bioavailability of celiprolol has been shown to be markedly affected by food and one should avoid administration of celiprolol with food. Coadministration of chlorthalidone, hydrochlorothiazide and theophylline also reduces the bioavailability of celiprolol. Following oral dosing, maximal blood concentrations are reached between 2 and 3 hours.
The distribution volume is 4.5L/kg. Celiprolol is hydrophilic and does not cross the blood-brain barrier. The binding to plasma proteins is about 25-30%.
Cleared by both renal and non-renal excretory pathways. Celiprolol is not recommended for patients with creatinine clearance less than 15 mL per minute.

Metabolism Metabolites

A 14C labelled dose was completely recovered within 48 hours. The first-pass effect in the liver is insignificant. Celiprolol is metabolized to a minor extent (1-3%).

Wikipedia

Celiprolol

Biological Half Life

5 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Eguchi K, Hoshide S, Kario K. Effects of Celiprolol and Bisoprolol on Blood Pressure, Vascular Stiffness, and Baroreflex Sensitivity. Am J Hypertens. 2015 Jul;28(7):858-67. doi: 10.1093/ajh/hpu245. Epub 2015 Jan 10. PubMed PMID: 25577782.
2: Andrzejczak D, Górska D. The effects of celiprolol on serum concentrations of proinflammatory cytokines in hypertensive (SHR) and normotensive (WKY) rats. Pharmacol Rep. 2014 Feb;66(1):68-73. doi: 10.1016/j.pharep.2013.08.006. Epub 2014 Feb 1. PubMed PMID: 24905309.
3: Abdelkrim MA, Martignat L, Gogny M, Desfontis JC, Noireaud J, Mallem MY. Celiprolol induces β(3)-adrenoceptors-dependent relaxation in isolated porcine coronary arteries. Can J Physiol Pharmacol. 2013 Oct;91(10):791-6. doi: 10.1139/cjpp-2013-0091. Epub 2013 May 22. PubMed PMID: 24144049.
4: Nishioka S, Yoshioka T, Nomura A, Kato R, Miyamura M, Okada Y, Ishizaka N, Matsumura Y, Hayashi T. Celiprolol reduces oxidative stress and attenuates left ventricular remodeling induced by hypoxic stress in mice. Hypertens Res. 2013 Nov;36(11):934-9. doi: 10.1038/hr.2013.60. Epub 2013 Jun 20. PubMed PMID: 23784509.
5: Mizuta E, Utami SB, Ohtahara A, Endo S, Mishima M, Hasegawa A, Yamada K, Kato M, Yamamoto K, Ogino K, Ninomiya H, Miyazaki S, Hamada T, Taniguchi SI, Cheng J, Hisatome I. A vasodilating β1 blocker celiprolol inhibits muscular release of uric acid precursor in patients with essential hypertension. Horm Metab Res. 2013 Jan;45(1):69-73. doi: 10.1055/s-0032-1321872. Epub 2012 Aug 14. PubMed PMID: 22893261.
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9: Belal F, Sharaf El-Din M, Aly F, Hefnawy M, El-Awady M. Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids. J Fluoresc. 2012 Jul;22(4):1141-50. doi: 10.1007/s10895-012-1053-1. Epub 2012 Apr 3. PubMed PMID: 22477063.
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